The compound is classified as an aromatic aldehyde due to the presence of the aldehyde functional group (-CHO) attached to a benzene ring. The molecular formula for 2-(Cyclopropylethynyl)benzaldehyde is , with a molecular weight of approximately 158.20 g/mol. This compound can be sourced from various chemical databases and literature, where it is often utilized in synthetic organic chemistry.
The synthesis of 2-(Cyclopropylethynyl)benzaldehyde typically involves several key steps:
For example, one method involves the reaction of cyclopropylacetylene with a suitable aryl halide under palladium catalysis, leading to the formation of the desired product through a Sonogashira coupling reaction .
The molecular structure of 2-(Cyclopropylethynyl)benzaldehyde can be represented as follows:
C1CC1C#CC2=CC=CC=C2C(=O)The compound features a cyclopropyl group bonded to an ethynyl group, which is further connected to a benzaldehyde moiety. The distinct structural features contribute to its reactivity and potential applications in organic synthesis.
2-(Cyclopropylethynyl)benzaldehyde can participate in various chemical reactions, including:
For instance, the reaction of 2-(Cyclopropylethynyl)benzaldehyde with primary amines can yield corresponding imines, which are valuable intermediates in organic synthesis .
The mechanism of action for reactions involving 2-(Cyclopropylethynyl)benzaldehyde often follows standard pathways for electrophilic aromatic substitution or nucleophilic addition. For example:
This reactivity makes 2-(Cyclopropylethynyl)benzaldehyde an important building block in synthetic organic chemistry.
These properties influence its handling and storage in laboratory settings.
2-(Cyclopropylethynyl)benzaldehyde has several scientific applications:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4